![molecular formula C17H17N5O3S2 B2694721 N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1798483-95-0](/img/structure/B2694721.png)
N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups including an isoxazole ring, a thiophene ring, and a tetrahydrothiazolo[5,4-c]pyridine ring . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of the compound is determined by the arrangement of its atoms and the bonds between them . The presence of multiple rings in the molecule suggests a rigid and possibly planar structure. The exact molecular structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions . The presence of functional groups such as the isoxazole ring and the carboxamide group could make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure . These properties could include things like melting point, boiling point, solubility, and reactivity. The exact physical and chemical properties of this specific compound are not detailed in the available resources .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Researchers have developed various methods for synthesizing derivatives related to N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide, exploring their chemical properties and potential applications. For instance, the study by Youssef et al. (2012) reports on the bromination and diazo-coupling of pyridinethiones, leading to the creation of isothiazolopyridines and pyridothiazepines with valuable biological activities (Youssef et al., 2012). Similarly, Guleli et al. (2019) describe a one-pot synthesis method for 1,8-naphthyridine and isoxazole derivatives, providing insights into their potential as chemical intermediates (Guleli et al., 2019).
Biological Activity
Several studies have investigated the biological activity of compounds structurally similar to this compound. For example, Patel et al. (2015) synthesized a series of heterocyclic compounds showing antibacterial and antifungal activities (Patel & Patel, 2015). Furthermore, Riyadh (2011) explored enaminones as building blocks for creating substituted pyrazoles with antitumor and antimicrobial activities, suggesting potential therapeutic applications (Riyadh, 2011).
Antipsychotic Potential
The research by Norman et al. (1996) evaluated heterocyclic analogues for their potential as antipsychotic agents, emphasizing the importance of studying diverse chemical derivatives for psychiatric medication development (Norman et al., 1996).
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c1-10-6-14(21-25-10)19-15(23)8-22-4-2-12-13(7-22)27-17(18-12)20-16(24)11-3-5-26-9-11/h3,5-6,9H,2,4,7-8H2,1H3,(H,18,20,24)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZOTOWGEFSPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

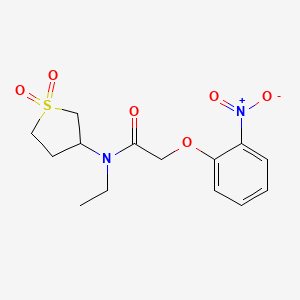
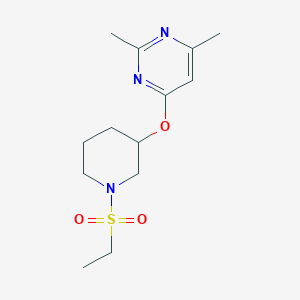
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2694641.png)
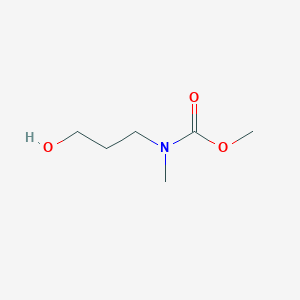
![N-(4-fluorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2694647.png)


![1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2694652.png)
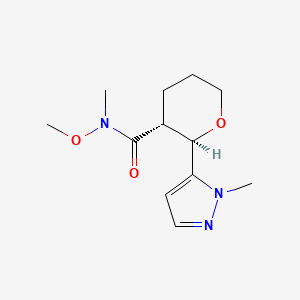
![2-cyclopentyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2694655.png)
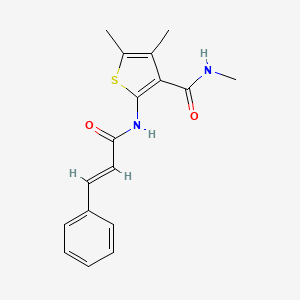

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2694658.png)
![5,6-dimethyl-3-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2694659.png)